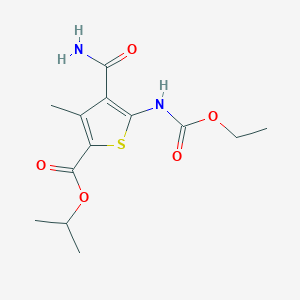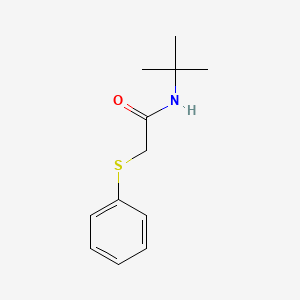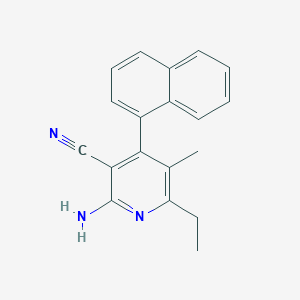![molecular formula C19H19FN2O3 B5786429 4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B5786429.png)
4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate is a chemical compound that features a piperazine ring substituted with a 2-fluorophenyl group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2-fluorophenyl group. This can be achieved through nucleophilic substitution reactions where a 2-fluorophenyl halide reacts with piperazine.
Acylation: The resulting 4-(2-fluorophenyl)piperazine is then acylated with a suitable acyl chloride or anhydride to introduce the carbonyl group.
Esterification: Finally, the phenyl acetate moiety is introduced through esterification reactions, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-{[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl}phenyl)morpholine
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and an acetate ester. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-14(23)25-16-8-6-15(7-9-16)19(24)22-12-10-21(11-13-22)18-5-3-2-4-17(18)20/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMIFRHKGCSXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
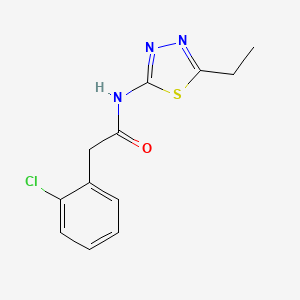
![(Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE](/img/structure/B5786357.png)
![6-CHLORO-4-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5786360.png)
![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B5786368.png)
![2-[(3-Bromobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B5786373.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)
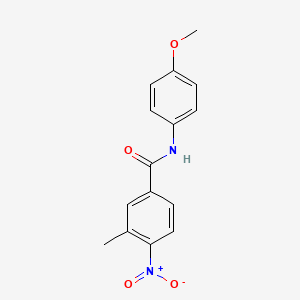
![2-[(5-Chloropyridin-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B5786412.png)
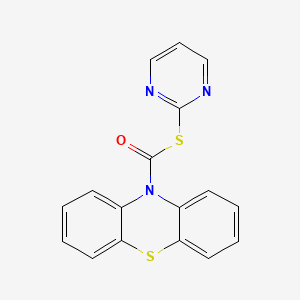
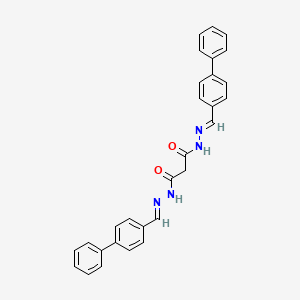
![2-methyl-N-(3-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5786427.png)
